N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4S/c1-9-12-27-21-13-20(10-11-22(21)31-14-25(7,8)24(27)28)26-32(29,30)23-18(5)16(3)15(2)17(4)19(23)6/h9-11,13,26H,1,12,14H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWVPYKRURIYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been studied for various therapeutic effects.
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.4 g/mol
- Structural Characteristics : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research has indicated that it may act on enzyme systems involved in metabolic processes and cellular signaling pathways.
Key Activities :
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes related to steroid metabolism.
- Antiproliferative Effects : Some analogs have shown potential antiproliferative effects against cancer cell lines, indicating a possible role in cancer therapy.
Case Studies and Research Findings
- 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition :
- Anticancer Activity :
- In Silico Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | IC50 (nM) | Target |
|---|---|---|---|
| N-(5-allyl...) | C22H24N2O4 | 700 | 17β-HSD3 |
| Benzylamine Derivative | C19H26N2O3 | 900 | Various Cancer Lines |
| Other Analog | C20H22N2O5 | 10 | CCRF-CEM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with analogs sharing core heterocycles or substituent motifs.
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Differences: The 7-membered oxazepine core in the target compound allows greater conformational adaptability compared to the 6-membered oxazin ring in ’s derivatives. This flexibility may enhance binding to larger enzyme pockets but reduce metabolic stability .
Synthetic Complexity :
- The target compound’s synthesis likely requires advanced regioselective functionalization of the oxazepine ring, contrasting with the straightforward SN2 coupling used for oxadiazole derivatives in .
Biological Activity :
- While highlights oxadiazole-containing analogs for antimicrobial applications, the pentamethylbenzenesulfonamide group in the target compound suggests a divergent mechanism, possibly targeting allosteric sites in kinases or nuclear receptors.
Q & A
Q. What strategies mitigate batch variability in biological assay results?
- Methodological Answer :
- Strict QC Protocols : Enforce HPLC purity thresholds (>98%) and Karl Fischer titration for moisture control.
- Normalization : Use internal standards (e.g., tamoxifen for cytotoxicity assays) to correct for inter-experimental variability.
- Blinded Replication : Assign multiple researchers to repeat assays independently to identify operator-dependent errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
